Product packaging for 4-Bromo-2,6-bis(chloromethyl)pyridine(Cat. No.:CAS No. 120491-87-4)

4-Bromo-2,6-bis(chloromethyl)pyridine

Cat. No.: B175889
CAS No.: 120491-87-4
M. Wt: 254.94 g/mol
InChI Key: PQKWLELRXJSMBH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Ligand Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. nih.govdovepress.com Its presence in numerous natural products, such as vitamins and alkaloids, highlights its biological importance. dovepress.com In synthetic chemistry, the pyridine scaffold is highly valued for several reasons:

Versatility in Reactions: Pyridine and its derivatives can undergo a variety of chemical transformations. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than electrophilic substitution. nih.gov

Ligand Development: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordinator for metal ions. This property is extensively utilized in the design of ligands for transition metal complexes used in catalysis and materials science. nih.govunimi.it

Influence on Solubility: The incorporation of a pyridine scaffold can enhance the water solubility of molecules, a desirable characteristic in the development of pharmaceuticals. nih.gov

The widespread application of pyridine-based structures in drug design and discovery underscores their significance, with numerous FDA-approved drugs containing this heterocyclic system. nih.govrsc.orgresearchgate.net

Overview of Chloromethyl and Brominated Aromatic Systems as Synthetic Intermediates

Halogenated aromatic compounds, particularly those containing chloromethyl and bromo functionalities, are pivotal intermediates in organic synthesis. These groups serve as reactive handles that allow for the construction of more complex molecular architectures.

Chloromethylated Aromatic Systems: The chloromethyl group (-CH2Cl) is a versatile functional group. The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and cyanides, through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities onto the aromatic ring. For instance, the reaction of 2-bromo-6-(chloromethyl)pyridine (B1342937) with nucleophiles is a key step in the synthesis of various substituted pyridines. mdpi.com However, the synthesis of chloromethylated compounds can sometimes be challenging, requiring careful control of reaction conditions to avoid side reactions like over-chlorination. mdpi.com

Brominated Aromatic Systems: Bromine atoms on an aromatic ring also offer a plethora of synthetic possibilities. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in various cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. researchgate.net These reactions are fundamental in forming new carbon-carbon bonds, enabling the synthesis of complex biaryls and other conjugated systems. The presence of bromine can also influence the electronic properties and biological activity of a molecule. nih.gov

Rationale for Focused Investigation of 4-Bromo-2,6-bis(chloromethyl)pyridine

The compound this compound presents a unique combination of reactive sites, making it a subject of significant interest for synthetic chemists.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number120491-87-4
Molecular FormulaC₇H₅BrCl₂N
Molecular Weight273.93 g/mol
AppearanceWhite to off-white solid
Melting Point85-89 °C
Boiling Point341.3 °C at 760 mmHg
Density1.835 g/cm³

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly.

Role of Pyridine-Based Ligands in Biomimetic Chemistry and Catalysis

Pyridine-containing ligands are instrumental in the field of biomimetic chemistry, where scientists aim to mimic the structure and function of biological systems, particularly metalloenzymes. researchgate.net Many enzymes utilize metal ions held in place by amino acid residues, often histidine, which contains an imidazole (B134444) ring structurally similar to pyridine. By designing synthetic ligands that incorporate pyridine units, researchers can create complexes that replicate the coordination environment of metal centers in enzymes. researchgate.nettcu.edu These biomimetic complexes are invaluable tools for studying enzymatic mechanisms and for developing novel catalysts for a wide range of chemical transformations. tcu.eduacs.org

The introduction of substituents onto the pyridine ring of a ligand can fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. unimi.ittcu.edu This ability to modulate reactivity is a key driver in the development of new and more efficient catalysts.

Strategic Importance of Multiple Halogen Functionalities for Diverse Derivatization

The presence of three halogen atoms—one bromine and two chlorines—in this compound offers a strategic advantage for synthetic diversification. nih.govresearchgate.net Derivatization is a technique used to modify a chemical compound to produce a new compound with different properties. libretexts.orgnumberanalytics.com The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

The two chloromethyl groups at the 2 and 6 positions are susceptible to nucleophilic substitution, providing a means to introduce two new functional groups symmetrically. The bromine atom at the 4-position, being on the aromatic ring, is less reactive towards simple nucleophilic substitution but is ideally positioned for participation in metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled derivatization of the molecule, enabling the synthesis of a wide variety of complex pyridine-based structures. The ability to introduce multiple and different functionalities makes this compound a valuable building block for creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrCl2N B175889 4-Bromo-2,6-bis(chloromethyl)pyridine CAS No. 120491-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKWLELRXJSMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CCl)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556542
Record name 4-Bromo-2,6-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120491-87-4
Record name 4-Bromo-2,6-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2,6 Bis Chloromethyl Pyridine

Strategic Approaches to Halogenated Pyridine (B92270) Core Synthesis

The initial phase of the synthesis focuses on obtaining the 4-bromopyridine (B75155) scaffold. There are two primary routes to achieve this: direct halogenation of a pyridine derivative or building the brominated ring from an alternative precursor like an aminopyridine.

Direct bromination of the pyridine ring is a feasible method to introduce a bromine atom at the 4-position. This electrophilic substitution reaction typically requires a catalyst to activate the pyridine ring, which is inherently electron-deficient and less reactive towards electrophiles compared to benzene. For instance, the reaction of pyridine with liquid bromine in the presence of a Lewis acid catalyst like iron(III) bromide can yield 4-bromopyridine. The reaction conditions, such as temperature and reaction time, are crucial for controlling the selectivity and yield of the desired product.

Another approach involves the direct bromination of a pre-functionalized pyridine, such as 2,6-lutidine (2,6-dimethylpyridine). While this would be followed by a subsequent chlorination of the methyl groups, the initial bromination of the ring at the 4-position is a key step.

An alternative and often highly efficient method for introducing a bromine atom onto the pyridine ring is through a Sandmeyer-type reaction, starting from an aminopyridine. This multi-step process begins with the diazotization of an aminopyridine, followed by the substitution of the resulting diazonium salt with a bromide ion.

For the synthesis of a 4-bromopyridine core, the starting material would be 4-aminopyridine (B3432731). This compound is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures to form the corresponding diazonium salt. google.com This intermediate is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding 4-bromopyridine. This method can also be applied to precursors like 2-methyl-4-aminopyridine (B1174260) to produce 2-methyl-4-bromopyridine, which would then require functionalization of the methyl group.

The diazotization reaction can be performed under various conditions. For example, 2-chloro-4-aminopyridine can be treated with bromine and sodium nitrite in aqueous hydrobromic acid at temperatures as low as -10°C to yield 2-chloro-4-bromopyridine. google.com Similarly, 4-aminopyridine can be reacted with a copper(II) halide in dibromomethane (B42720) to form 4-bromopyridine.

Introduction of Chloromethyl Functionalities at C-2 and C-6 Positions

Once the 4-bromopyridine core is synthesized, the next stage involves the introduction of chloromethyl groups at the C-2 and C-6 positions. This can be achieved through direct chloromethylation or by converting existing functional groups, such as hydroxymethyl groups, into chloromethyl groups.

Direct chloromethylation can be performed on a suitable precursor, such as a 4-bromo-2,6-lutidine. This reaction typically involves an electrophilic substitution where the chloromethyl group is introduced onto the pyridine ring. However, due to the deactivating nature of the pyridine nitrogen and the bromine atom, this direct approach on the 4-bromopyridine ring itself is challenging.

A more common strategy is the chloromethylation of the methyl groups of a lutidine derivative. For instance, 2,5-dimethylpyridine (B147104) can be refluxed with chloromethyl methyl ether, a chloromethylating agent, in the presence of a Lewis acid like zinc chloride (ZnCl₂) to introduce chloromethyl groups. wikipedia.org This type of reaction proceeds via an electrophilic substitution mechanism on the pyridine ring, though chlorination of the methyl groups via a radical pathway is also a known method using agents like sulfuryl chloride (SO₂Cl₂) and a radical initiator. wikipedia.org A similar approach could be envisioned starting from 4-bromo-2,6-lutidine. The chloromethylation of 6-methylpyridine using formaldehyde (B43269) and hydrochloric acid with a zinc chloride catalyst is another example of this type of transformation. google.com

It is important to note that chloromethyl methyl ether is a known human carcinogen and must be handled with appropriate safety precautions. researchgate.net

A widely used and often more controllable method for synthesizing 2,6-bis(chloromethyl)pyridine (B1207206) derivatives is the conversion of the corresponding 2,6-bis(hydroxymethyl)pyridine precursor. This two-step approach first involves the synthesis of the diol, followed by the substitution of the hydroxyl groups with chlorine.

The precursor, 2,6-bis(hydroxymethyl)pyridine, can be synthesized from the naturally occurring 2,6-lutidine through a biocatalytic process using recombinant microbial whole cells, offering a more sustainable route compared to multi-step chemical syntheses. chemicalbook.com Chemical methods, such as the oxidation of 2,6-lutidine to dipicolinic acid followed by reduction, are also employed.

Once the 4-bromo-2,6-bis(hydroxymethyl)pyridine is obtained (through bromination of the diol), the two hydroxyl groups can be converted to chloro groups. Conventional methods for this transformation often utilize reagents like thionyl chloride (SOCl₂) or hydrobromic acid for the corresponding bromo-derivative. researchgate.net For example, 2,6-bis(hydroxymethyl)pyridine can be reacted with 48% hydrobromic acid at elevated temperatures to yield 2,6-bis(bromomethyl)pyridine (B1268884). researchgate.net

Table 1: Conversion of Hydroxymethyl to Halomethyl Pyridines

Starting Material Reagent Product Yield Reference
Pyridine-2,6-diyldimethanol 48% HBr 2,6-Bis(bromomethyl)pyridine 43% researchgate.net
2-Bromo-6-hydroxymethylpyridine SOCl₂ 2-Bromo-6-chloromethylpyridine Variable
2,6-Bis(hydroxymethyl)pyridine PBr₃ 2,6-Bis(bromomethyl)pyridine -

While traditional chlorinating agents like thionyl chloride are effective, they can sometimes lead to side reactions or over-chlorination. To overcome these challenges, milder chlorine transfer reagents have been developed. One such reagent is the adduct formed between cyanuric chloride and dimethylformamide (DMF).

This cyanuric chloride•DMF adduct has been successfully used to convert 2-bromo-6-hydroxymethylpyridine into 2-bromo-6-chloromethylpyridine, demonstrating its utility in cleanly producing alkyl chlorides without the harsh conditions associated with SOCl₂. The reaction proceeds by first forming the Vilsmeier-type adduct from cyanuric chloride and DMF. This adduct then reacts with the hydroxymethylpyridine derivative, dissolved in a solvent like dichloromethane (B109758) (DCM), at room temperature. The reaction is typically quenched with water to isolate the chlorinated product. This method presents a significant advantage in terms of mildness and selectivity for the synthesis of chloromethylated pyridine compounds.

Table 2: Comparison of Chlorinating Agents for Hydroxymethylpyridines

Reagent Conditions Advantages Disadvantages Reference
Thionyl Chloride (SOCl₂) Neat or in halogenated solvent, 0°C to heating Readily available, effective Harsh conditions, potential for over-chlorination and side products
Cyanuric Chloride•DMF Adduct Dichloromethane, Room Temperature Milder conditions, cleaner reaction, reduced side reactions Requires pre-formation of the adduct

Conversion from Hydroxymethyl Precursors (e.g., 2,6-Bis(hydroxymethyl)pyridine)

Comparison with Conventional Chlorinating Agents (e.g., Thionyl Chloride) and Byproduct Formation

The conversion of the precursor, 4-Bromo-2,6-bis(hydroxymethyl)pyridine, to the target compound, 4-Bromo-2,6-bis(chloromethyl)pyridine, is a critical step where the choice of chlorinating agent significantly impacts product purity and yield.

Thionyl chloride (SOCl₂) is a conventional reagent for converting alcohols to alkyl chlorides. libretexts.org The reaction mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.orgrsc.org In the absence of a base, this proceeds with retention of configuration (Sₙi mechanism), while the presence of a base like pyridine leads to inversion of configuration via an Sₙ2 mechanism. rsc.orgquora.com The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases, which simplifies purification. libretexts.orgquora.com

To overcome these limitations, milder and more selective chlorinating agents have been explored. One promising alternative is the adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF). semanticscholar.orgmdpi.com Studies have demonstrated that this reagent cleanly converts 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine without forming the over-chlorinated byproduct. semanticscholar.org This method offers greater selectivity and avoids the use of the highly toxic thionyl chloride. mdpi.com

ReagentAdvantagesDisadvantagesByproductsSelectivity Issues
Thionyl Chloride (SOCl₂) - Volatile byproducts (SO₂, HCl) simplify workup libretexts.orgquora.com- Readily available and effective- Toxic and corrosive rsc.org- Harsh reaction conditions may be required- Sulfur dioxide (SO₂)- Hydrogen chloride (HCl) rsc.org- Can cause over-chlorination (halogen exchange) leading to impurities like 4-Chloro-2,6-bis(chloromethyl)pyridine semanticscholar.org
Cyanuric Chloride/DMF - High selectivity, avoids over-chlorination semanticscholar.org- Milder reaction conditions mdpi.com- Requires preparation of the adduct- Produces solid byproducts- Cyanuric acid derivatives- High selectivity for desired product semanticscholar.org

Regioselective Introduction of the Bromo Substituent at C-4

Achieving regioselective bromination at the C-4 position of a 2,6-disubstituted pyridine ring is a significant synthetic hurdle. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, and the existing substituents at C-2 and C-6 direct incoming electrophiles primarily to the C-3 and C-5 positions. researchgate.net Therefore, direct bromination under standard conditions is often inefficient and unselective for the C-4 position. researchgate.net

Metal-Halogen Exchange Reactions (e.g., Utilizing Turbo Grignard Reagents)

Metal-halogen exchange is a powerful method for creating organometallic reagents from organic halides. wikipedia.org This reaction typically involves treating an aryl or vinyl halide with an organolithium or Grignard reagent to form a new organometallic species, which can then be trapped with an electrophile. wikipedia.org While this method is used to replace a halogen, it can be part of a strategy to introduce a different halogen. For instance, a 4-iodopyridine (B57791) derivative could undergo an iodine-magnesium exchange, followed by quenching with a bromine source.

The development of "Turbo Grignard" reagents, such as isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), has significantly enhanced the utility of this reaction. nih.govresearchgate.net These reagents exhibit higher reactivity and functional group tolerance compared to traditional Grignard reagents, allowing the exchange to proceed efficiently even on electron-deficient heterocyclic systems and in the presence of sensitive functional groups. nih.govresearchgate.net For example, iPrMgCl·LiCl has been successfully used for the mono-functionalization of 2,6-dibromopyridine, demonstrating its utility in selective transformations on substituted pyridines. semanticscholar.org The enhanced rate of exchange is attributed to the ability of LiCl to break up polymeric Grignard aggregates and form more reactive monomeric species. researchgate.net

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of C-H bonds in aromatic and heterocyclic systems. harvard.edu The method relies on a directing metalating group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position. clockss.org For pyridine derivatives, common DMGs include amides, carbamates, and halogens. clockss.orgacs.org

However, functionalizing the C-4 position of a 2,6-disubstituted pyridine via DoM is challenging. The directing groups at C-2 and C-6 would naturally direct metalation to the C-3 and C-5 positions. To achieve C-4 functionalization, a DMG would need to be placed at the C-3 position. acs.org Alternatively, modern approaches have sought to override the inherent regioselectivity. For instance, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C-4 position, a stark contrast to organolithium reagents that typically add to the C-2 position. nih.gov This sodiated intermediate can then be trapped with an electrophile, offering a potential pathway to C-4 substituted pyridines. nih.gov Another strategy involves the N-oxide of the pyridine ring, which activates the C-2 and C-4 positions towards different types of reactions. thieme-connect.comacs.org

Considerations for Reaction Conditions and Scalability in Bromination

The practical application and scalability of bromination methods are dictated by reaction conditions, safety, and cost. Many traditional methods for pyridine functionalization present significant scalability challenges.

Classical Electrophilic Bromination: Often requires very high temperatures (e.g., 300 °C in the gas phase) or the use of fuming sulfuric acid (oleum), which are hazardous and energy-intensive conditions, making them difficult to manage on an industrial scale. researchgate.net

Organometallic Methods (DoM, Metal-Halogen Exchange): These reactions typically require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. znaturforsch.com They also use pyrophoric reagents like n-butyllithium, which require specialized handling and inert atmosphere conditions, posing safety risks and increasing operational complexity and cost. nih.gov

Recent advances have focused on developing milder and more scalable protocols.

Milder Brominating Agents: Reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been used for the regioselective bromination of heterocyclic systems under milder conditions. nih.gov Such methods can sometimes be performed at or slightly above room temperature and have been demonstrated on a gram scale, indicating better potential for scale-up. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a sustainable and scalable alternative. A protocol for the meta-bromination of pyridine derivatives using directing groups has been developed, which avoids harsh oxidants and catalysts and operates at room temperature. acs.orgnih.gov

Bromination MethodTypical ConditionsScalability Considerations
Direct Electrophilic Bromination High temperature (>300 °C) or fuming H₂SO₄ researchgate.netPoor; hazardous, high energy input, special equipment required.
Directed Ortho-Metalation Cryogenic temperatures (-78 °C), inert atmosphere, pyrophoric bases (e.g., n-BuLi) znaturforsch.comPoor to moderate; requires specialized reactors, significant safety protocols, expensive reagents.
Metal-Halogen Exchange Cryogenic temperatures (-78 °C), inert atmosphere, organometallic reagents nih.govPoor to moderate; similar challenges to DoM. Use of Turbo Grignards can improve functional group tolerance. researchgate.net
Modern Chemical Reagents (e.g., TBATB) Mild temperatures (e.g., 60-80 °C) nih.govGood; avoids extreme temperatures and highly pyrophoric reagents, demonstrated on gram-scale. nih.gov
Electrochemical Bromination Room temperature, catalyst-free acs.orgnih.govExcellent; highly sustainable, safe, and amenable to continuous flow processes.

Integrated Synthetic Pathways Towards this compound

Considering the challenges, a plausible integrated synthetic pathway for this compound would logically start from a precursor that already possesses the desired 2,4,6-substitution pattern. Chelidamic acid (4-Hydroxypyridine-2,6-dicarboxylic acid), a commercially available compound, is an ideal starting material.

A potential synthetic route is as follows:

Reduction of Carboxylic Acids: The two carboxylic acid groups of chelidamic acid are first reduced to their corresponding alcohols to form 4-hydroxy-2,6-bis(hydroxymethyl)pyridine. This transformation can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by conversion to the esters followed by reduction.

Conversion of 4-Hydroxy to 4-Bromo Group: The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-pyridone form, must be converted to the 4-bromo substituent. This is a common transformation in pyridine chemistry. A standard method involves first converting the hydroxyl group to a better leaving group. For instance, treatment with phosphorus oxybromide (POBr₃) or a mixture of PBr₅ and POBr₃ can directly replace the hydroxyl group with bromine. researchgate.net This step yields 4-bromo-2,6-bis(hydroxymethyl)pyridine.

Chlorination of Diol: The final step is the conversion of the two primary alcohol functions in 4-bromo-2,6-bis(hydroxymethyl)pyridine to chloromethyl groups. As discussed in section 2.2.2.2, a selective chlorinating agent is preferred to avoid halogen exchange at the C-4 position. The use of the cyanuric chloride/DMF adduct would be a suitable choice for this step to afford the final product, this compound, with high purity. semanticscholar.orgmdpi.com

This integrated pathway leverages a readily available starting material and employs established transformations in heterocyclic chemistry, with careful consideration for regioselectivity and chemoselectivity in the key bromination and chlorination steps.

Reactivity and Transformation Chemistry of 4 Bromo 2,6 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions at Chloromethyl Groups

The benzylic-like chloromethyl groups are highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the methylene (B1212753) carbons, facilitating their reaction with a wide array of nucleophiles. This reactivity is analogous to that of the corresponding 2,6-bis(bromomethyl)pyridine (B1268884), where the bromine atoms act as excellent leaving groups.

The reaction of 4-bromo-2,6-bis(chloromethyl)pyridine with primary and secondary amines leads to the corresponding bis(aminomethyl) derivatives. These reactions typically proceed by treating the pyridine substrate with an excess of the amine, which also acts as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, an external non-nucleophilic base like potassium carbonate can be used. For instance, reactions with cyclic secondary amines such as morpholine (B109124) or piperidine (B6355638) are expected to readily yield the corresponding bis(morpholinomethyl) and bis(piperidinomethyl) products. researchgate.net

The synthesis of hydrazine (B178648) derivatives is also feasible. The reaction of halogenated pyrimidines or pyrimidines with hydrazine hydrate (B1144303) provides the corresponding hydrazinyl-substituted compounds, suggesting that this compound would react similarly to furnish bis(hydrazinomethyl) derivatives.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

Starting MaterialNucleophileProductReference
4-(Bromomethyl)pyridine hydrobromide1,2-EthanediamineN,N'-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine sigmaaldrich.com
2,6-Bis(bromomethyl)pyridineTriphenylphosphine, then Lithium2,6-Bis(phosphinomethyl)pyridine derivative rsc.org
5-Bromo-2,4-dichloropyrimidineHydrazine hydrate1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine

Thiol and ether functionalities can be introduced by reacting this compound with appropriate sulfur and oxygen nucleophiles. Thiolates, such as sodium thiophenolate, are potent nucleophiles that can readily displace the chloride ions to form bis(arylthiomethyl)pyridine derivatives. nih.gov Similarly, alkoxides like sodium methoxide (B1231860) or ethoxide can be employed to synthesize the corresponding bis(alkoxymethyl)pyridine ethers. These reactions are typically conducted in polar aprotic solvents to facilitate the SN2 pathway.

While direct examples with this compound are not prevalent in the cited literature, the high reactivity of chloromethylpyrimidines in reactions with S-nucleophiles is well-documented, often leading to ring-expansion products under certain conditions, but simple substitution is also common. researchgate.net

The synthesis of 4-bromo-2,6-bis(azidomethyl)pyridine can be efficiently achieved through the reaction of the starting dichloride with an azide (B81097) salt, such as sodium azide. This transformation is a robust and widely used method for introducing the azide functionality. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting diazide is a valuable intermediate, particularly for "click chemistry" applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis(triazole) linkages. nih.govrsc.org One-pot procedures where the in situ generated biazide reacts directly with a terminal alkyne have proven to be highly efficient. nih.gov

Cross-Coupling Reactions at the Bromine Atom (C-4 Position)

The bromine atom at the C-4 position of the pyridine ring provides a handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups at this position.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds and is highly effective for aryl bromides, including bromo-pyridines. nih.govtcichemicals.com The reaction couples the bromo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com

A key aspect of applying this methodology to this compound is chemoselectivity. The oxidative addition of the palladium(0) catalyst to the C(sp²)–Br bond is generally much faster than to a C(sp³)–Cl bond. This difference in reactivity allows for the selective coupling at the C-4 position while leaving the chloromethyl groups at the C-2 and C-6 positions intact for subsequent nucleophilic substitution reactions. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with common systems including Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80 mdpi.com
CataCXium A Pd G3-Cs₂CO₃2-MeTHF / H₂O80 nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O100

Nickel-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for C-C bond formation. Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an aryl bromide and an alkyl halide, using a stoichiometric reductant like zinc or manganese powder. nih.govwisc.edu This approach is highly functional-group tolerant. nih.gov

In the context of this compound, nickel catalysis could be employed for reductive homocoupling to form 2,2',6,6'-tetrakis(chloromethyl)-[4,4'-bipyridine]. The homocoupling of bromo-pyridines using nickel catalysts, often in the presence of a reductant like zinc and ligands such as 2,2'-bipyridine, is a known transformation. nih.govacs.org Furthermore, nickel-catalyzed reductive coupling can be used to couple aryl bromides with alkyl bromides or allylic acetates, opening pathways to introduce various alkyl substituents at the C-4 position. organic-chemistry.orgrsc.orgacs.org These reactions typically proceed via radical intermediates, offering different reactivity patterns compared to palladium-catalyzed processes. acs.org

Organometallic Reactions and Functionalization

The presence of both chloroalkyl and bromoaryl functionalities allows for selective organometallic transformations, leading to highly functionalized pyridine derivatives.

Lithiation of halo-pyridines is a powerful tool for generating nucleophilic centers that can be trapped with various electrophiles. In the case of this compound, lithiation can occur at two distinct sites.

Research on the non-brominated analogue, 2,6-bis(chloromethyl)pyridine (B1207206), has demonstrated a successful method for lithiation of the chloromethyl groups. umich.edu This is achieved through a chlorine-lithium exchange using lithium metal and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) as an electron carrier. To avoid premature Wurtz-type coupling of the resulting organolithium intermediate, the reaction is performed under Barbier-type conditions, where the electrophile (typically a carbonyl compound) is present in the reaction mixture from the start. umich.edu This one-pot procedure, conducted at low temperatures (e.g., -90 °C), allows for the formation of a dilithiated intermediate that immediately reacts with the electrophile to produce the corresponding diol derivatives in moderate yields. umich.edu This methodology is valuable for creating complex tridentate ligands.

Alternatively, the C4-bromo position can undergo reductive lithiation. Treatment with lithium naphthalenide has been shown to convert chloropyridines and bromopyridines into their corresponding lithiopyridines. clockss.org This reaction proceeds via an electron transfer mechanism and is more effective for halogens at the α- or γ-positions (like the C4-bromo) than at the β-position. clockss.org The resulting 4-lithiated pyridine can then be quenched with a range of electrophiles.

Table 1: DTBB-Catalyzed Lithiation of 2,6-bis(chloromethyl)pyridine and Reaction with Carbonyl Electrophiles

Note: The following data is for the analogous compound 2,6-bis(chloromethyl)pyridine, as detailed in the study by Gómez, Maciá, and Yus. The principles are directly applicable to the 4-bromo derivative. umich.edu

Electrophile (Carbonyl Compound)Resulting Product (Diol)Yield (%)
Isobutyraldehyde (i-BuCHO)2,6-bis(1-hydroxy-2-methylpropyl)pyridine45
Pivalaldehyde (t-BuCHO)2,6-bis(1-hydroxy-2,2-dimethylpropyl)pyridine41
Acetone (Me₂CO)2,6-bis(2-hydroxypropan-2-yl)pyridine52
Diethyl ketone (Et₂CO)2,6-bis(3-hydroxypentan-3-yl)pyridine47
Cyclopentanone2,6-bis(1-hydroxycyclopentyl)pyridine51
Cyclohexanone2,6-bis(1-hydroxycyclohexyl)pyridine50

The selective transformation of the C-Br bond into an organometallic species in the presence of the C-Cl bonds is a well-established strategy. The direct insertion of activated zinc, often referred to as Rieke® Zinc, into the carbon-bromine bond of bromopyridines is a highly effective method for preparing organozinc reagents. nih.govsigmaaldrich.com This oxidative addition is tolerant of a variety of sensitive functional groups, including esters and nitriles, and would be expected to proceed selectively at the more reactive C4-Br bond of this compound, leaving the chloromethyl groups intact. sigmaaldrich.com

The resulting 4-(bromozincio)-2,6-bis(chloromethyl)pyridine is a versatile intermediate. These organozinc halides are key partners in palladium-catalyzed Negishi cross-coupling reactions, allowing for the formation of C-C bonds with various organic halides under mild conditions. wikipedia.org Similarly, highly active manganese can be used to prepare Grignard-type organomanganese reagents from brominated heterocycles, which subsequently react with electrophiles like acid chlorides to form ketones. nih.gov

Coordination Chemistry and Ligand Formation

The 2,6-disubstituted pyridine framework is a cornerstone of ligand design in coordination chemistry, forming pincer-type and multidentate complexes with a vast array of transition metals.

The pyridine nitrogen atom, with its available lone pair of electrons, is the primary coordination site for metal ions. researchgate.netwikipedia.org In ligands derived from this compound, the central pyridine nitrogen acts as the principal anchor point to a metal center. The chloromethyl groups serve as reactive handles to introduce additional donor atoms (e.g., N, P, S, O) through nucleophilic substitution reactions. For example, reaction with primary or secondary amines, thiols, or phosphines yields tridentate (or higher denticity) ligands.

Once synthesized, these elaborate ligands chelate to transition metal ions, with the pyridine nitrogen and the two donor atoms on the side arms typically binding in a meridional fashion to form stable, often octahedral, complexes. wikipedia.org The electronic properties of these complexes can be finely tuned by the choice of donor atoms on the side arms and by further functionalization at the now-vacant 4-position, making this scaffold highly modular for applications in catalysis and materials science.

The ability of the two chloromethyl arms to rotate around the C2-C(H₂) and C6-C(H₂) bonds is a critical feature in the application of this molecule, particularly in the synthesis of macrocycles. nih.gov Crystal structure analysis of the analogous 2,6-bis(bromomethyl)pyridine reveals that the bromomethyl arms are situated on opposite sides of the pyridine plane, demonstrating their conformational freedom. nih.gov

This flexibility is essential for macrocyclization reactions. During the formation of a macrocycle, often through reaction with a corresponding dinucleophile, the side arms can adopt various conformations to facilitate a templated, high-yield ring closure around a metal ion or to achieve an unstrained cyclic structure. The resulting macrocycle's cavity size, shape, and guest-binding properties are directly influenced by the conformational possibilities of these side arms. This inherent flexibility allows derivatives of this compound to serve as valuable precursors for creating complex host-guest systems and recognition-site modifiable macrocycles. nih.gov

Reduction and Oxidation Pathways

The reduction and oxidation of this compound represent key transformations that can lead to a variety of new chemical entities. The presence of multiple reducible and oxidizable sites on the molecule suggests a complex and potentially controllable reaction landscape.

Electrochemical Reduction Processes and Product Distribution

Detailed experimental studies on the electrochemical reduction of this compound are not extensively documented in publicly available scientific literature. However, based on the electrochemical behavior of related halo- and chloromethyl-substituted pyridines, a general understanding of the potential reduction pathways can be inferred.

The electrochemical reduction of aromatic halides typically proceeds via a stepwise or concerted dissociative electron transfer mechanism. In the case of this compound, the initial electron transfer is expected to occur at one of the carbon-halogen bonds. The relative reduction potentials of the C-Br and C-Cl bonds will dictate the initial site of reduction. Generally, the carbon-bromine bond is more easily reduced than the carbon-chlorine bond.

Potential electrochemical reduction products could include:

Monodehalogenated species: Selective reduction of either the bromo or one of the chloro substituents.

Polydehalogenated species: Stepwise or simultaneous removal of multiple halogen atoms.

Dimeric products: Coupling of radical intermediates formed during the reduction process.

Products of solvent interaction: Trapping of reactive intermediates by the solvent or electrolyte.

The product distribution in such electrochemical reductions is highly dependent on experimental conditions, including the electrode material, solvent, supporting electrolyte, and applied potential. Without specific experimental data for this compound, the exact product distribution remains speculative.

Table 1: Postulated Electrochemical Reduction Products of this compound

Product TypePotential Structure(s)Remarks
Monodebromination2,6-bis(chloromethyl)pyridineFavored initial reduction pathway due to the lower C-Br bond dissociation energy.
Monodechlorination4-Bromo-2-(chloromethyl)-6-(methyl)pyridineLess likely as the initial step compared to C-Br bond cleavage.
Didehalogenation2-(chloromethyl)-6-(methyl)pyridine, 4-Bromo-2,6-dimethylpyridineMultiple pathways possible, leading to a mixture of isomers.
Complete Dehalogenation2,6-LutidineRequires harsh reduction conditions.

It is important to note that this table represents a theoretical outline of possible reduction outcomes, and experimental verification is necessary to confirm the actual product distribution.

Oxidative Transformations (e.g., to Pyridine N-Oxides)

The oxidation of the nitrogen atom in the pyridine ring of this compound to form the corresponding N-oxide is a feasible transformation. Pyridine N-oxides are valuable intermediates in organic synthesis as they exhibit altered reactivity compared to their parent pyridines. The N-oxide functionality can activate the pyridine ring for both electrophilic and nucleophilic substitution at different positions.

The oxidation of pyridines is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The electron-withdrawing nature of the bromo and chloromethyl groups in this compound would be expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions for oxidation compared to unsubstituted pyridine.

The resulting this compound N-oxide would be a highly functionalized molecule with several reactive sites. The N-oxide group can direct further functionalization of the pyridine ring and can also be subsequently removed if desired.

Table 2: Potential Oxidizing Agents for the Formation of this compound N-oxide

Oxidizing AgentTypical Reaction ConditionsRemarks
meta-Chloroperoxybenzoic acid (m-CPBA)Inert solvent (e.g., dichloromethane (B109758), chloroform), room temperature or gentle heating.A common and effective reagent for N-oxidation of pyridines.
Hydrogen peroxide/Acetic acidAcetic acid as solvent, often with heating.A classic method for pyridine oxidation.
Peracetic acidCan be used directly or generated in situ.A strong oxidizing agent.

The synthesis and characterization of this compound N-oxide have not been explicitly detailed in the surveyed literature. Therefore, the precise reaction conditions and yields for this transformation would need to be determined experimentally. The presence of the reactive chloromethyl groups would also need to be considered, as they could potentially undergo side reactions under certain oxidative conditions.

Advanced Applications in Chemical Research

Building Block in Complex Organic Molecule Synthesis

The bifunctional nature of 4-Bromo-2,6-bis(chloromethyl)pyridine, characterized by two electrophilic benzylic chloride sites, allows it to serve as a pivotal precursor in the construction of intricate organic molecules. These reactive sites readily undergo nucleophilic substitution reactions, enabling the facile assembly of advanced heterocyclic systems, large macrocycles, and complex multi-layered structures.

The synthesis of thienopyridines, a class of sulfur-containing heterocyclic compounds with significant biological activity, can be approached using pyridine (B92270) derivatives with reactive leaving groups. researchgate.net The general strategy involves the reaction of a pyridine precursor containing haloalkyl groups with a sulfur-based nucleophile, leading to the formation of a thiophene (B33073) ring fused to the pyridine scaffold. abertay.ac.uk

In this context, this compound is a suitable starting material. The two chloromethyl groups can react with a sulfur source, such as sodium sulfide, to form a dithiol intermediate. Subsequent intramolecular cyclization, often promoted by a base, would lead to the formation of the thieno[2,3-b]pyridine (B153569) ring system. The bromine atom at the 4-position remains available for further chemical modification, allowing for the generation of a diverse library of thienopyridine derivatives. While specific literature detailing this exact transformation for this compound is not prominent, the synthesis of thieno[2,3-b]pyridines from 2-chloro-3-cyanopyridines and related structures is a well-established method. researchgate.net

Precursor TypeGeneral ReactionResulting HeterocycleKey Features
bis(halomethyl)pyridineReaction with sulfur nucleophiles (e.g., Na₂S) followed by cyclization.ThienopyridineBuilds a fused thiophene ring onto the pyridine core. researchgate.netabertay.ac.uk
2-chloro-3-cyanopyridineReaction with thiolates followed by Thorpe-Ziegler cyclization.AminothienopyridineA common and versatile route for substituted thienopyridines. researchgate.net

The precisely defined geometry and reactive arms of 2,6-disubstituted pyridines make them ideal components for constructing macrocycles and container molecules like hemicarcerands. The related compound, 2,6-bis(bromomethyl)pyridine (B1268884), is widely utilized as a starting material for the synthesis of macrocycles due to the conformational flexibility of its bromomethyl arms. nih.gov These reactions typically involve high-dilution conditions to favor intramolecular cyclization or condensation with another difunctional linker to form a large ring.

This compound can be employed in a similar fashion. The two chloromethyl groups can react with various dinucleophiles, such as diamines, dithiols, or diols, to yield pyridine-containing macrocycles. The bromine atom on the pyridine ring can be used to tune the electronic properties of the macrocycle's cavity or to serve as an anchor point for attaching the macrocycle to a surface or another molecule. The synthesis of large macrocyclic ligands has been demonstrated using 2,6-bis(bromomethyl)pyridine as a key building block. sigmaaldrich.comsigmaaldrich.com Hemicarcerands, which are host molecules with enclosed cavities that can imprison guest molecules, can also be synthesized using such pyridine linkers to create their shell-like structures.

Pyridinophanes are a class of cyclophanes that incorporate a pyridine ring into their bridged structure. The generation of multilayered pyridinophanes involves the strategic stacking of these aromatic systems. The synthesis of such complex, multi-story structures relies on precursors that can form rigid bridges.

Following synthetic strategies for other bipyridine and pyridine-based cyclophanes, this compound can serve as the foundational pyridine unit. acs.org Reaction with a suitable aromatic diol or dithiol under cyclization conditions would lead to the formation of a n,npyridinophane. The bromine substituent offers a handle for further functionalization or for directing the assembly of subsequent layers through reactions like Suzuki or Sonogashira coupling, enabling the construction of multilayered pyridinophane systems.

Development of Ligands for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring, combined with donor atoms introduced via the two chloromethyl side arms, makes this compound an excellent scaffold for designing polydentate ligands. These ligands are crucial in the fields of organometallic catalysis and coordination chemistry.

Pincer ligands are chelating agents that bind to a metal center through three donor atoms in a meridional fashion, typically in a C,N,C- or N,N,N-donor set. The resulting metal complexes often exhibit high stability and catalytic activity. 2,6-Bis(chloromethyl)pyridine (B1207206) is a known precursor for preparing carbene pincer ligands, which are then used to form highly stable palladium pincer carbene complexes. sigmaaldrich.com

By reacting this compound with appropriate nucleophiles (e.g., phosphines, amines, or N-heterocyclic carbenes precursors), a variety of pincer ligands can be synthesized. For instance, reaction with two equivalents of a phosphine (B1218219) would yield a PNP-type pincer ligand. These ligands can then be reacted with palladium(II) precursors, such as Pd(OAc)₂ or [PdCl₂(cod)], to form the corresponding palladium pincer complexes. nih.govnih.gov The bromo-substituent at the 4-position can electronically modify the catalytic center, potentially enhancing catalytic activity or selectivity in cross-coupling reactions.

Ligand TypeSynthesis from 2,6-bis(chloromethyl)pyridine AnalogueMetal ComplexPotential Application
Pincer Ligand (e.g., N,N,N)Reaction with two equivalents of an amine or N-heterocycle. sigmaaldrich.comPalladium(II) Pincer ComplexCatalysis (e.g., cross-coupling reactions). nih.gov
Pyridine-pyrazole derivativeReaction of 2,6-bis(bromomethyl)pyridine with pyrazole (B372694). sigmaaldrich.comsigmaaldrich.comCoordination PolymersMaterials Science.
Se₂N MacrocycleReaction of 2,6-bis(bromomethyl)pyridine with selenium source. sigmaaldrich.comSelenium-Metal ComplexRedox Chemistry.

Pyridine-based ligands are fundamental in supporting transition metal ions to mimic the structure and function of metalloenzyme active sites. mdpi.com The ability to create a specific coordination environment around a metal ion allows researchers to study enzymatic mechanisms and develop small-molecule catalysts that replicate the function of enzymes. Compounds like 2,6-bis(bromomethyl)pyridine are used to create ligands that can coordinate with metal ions, playing a role in mimicking biological systems. nih.gov

The compound this compound is an ideal precursor for ligands intended for biomimetic chemistry. By reacting it with biologically relevant moieties, such as imidazole (B134444) or amine groups, ligands can be created that mimic the coordination environment of copper or iron-containing enzymes. For example, attaching two bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) units to the 2,6-dimethylene positions would create a ligand capable of complexing with copper(I) ions, mimicking the active sites of copper proteins. mdpi.com The bromo-substituent can be used to attach these biomimetic complexes to solid supports, facilitating their use as recyclable catalysts. mdpi.com

Immobilization on Solid Supports for Heterogeneous Catalysis and Metal Extraction

The ability to anchor molecular catalysts onto solid supports is a critical strategy for developing robust and recyclable catalytic systems. This compound serves as an excellent linker for this purpose. The chloromethyl groups readily undergo nucleophilic substitution reactions with functional groups present on the surface of solid supports, such as silica (B1680970) or polymers. This covalent attachment prevents the catalyst from leaching into the reaction medium, facilitating easy separation and reuse.

Furthermore, the pyridine nitrogen and the potential for further functionalization at the bromine position allow for the chelation of various metal ions. This property is not only crucial for creating immobilized catalysts but also for developing materials for selective metal extraction. By tailoring the coordinating environment around the pyridine core, researchers can design solid-supported ligands with high affinity and selectivity for specific metal ions, offering potential applications in environmental remediation and hydrometallurgy.

Precursor for Advanced Materials and Sensors

The electronic and structural characteristics of the this compound scaffold make it a valuable building block for the creation of advanced materials with tailored optical and electronic properties.

The development of fluorescent chemosensors for the detection of environmentally and biologically important analytes is a burgeoning area of research. This compound can be elaborated into complex molecular structures that act as selective chemosensors. For instance, pyridine-based receptors have been designed for the selective detection of copper ions. nih.gov These sensors often work on the principle of fluorescence quenching or enhancement upon binding to the target analyte. The pyridine nitrogen, along with other strategically introduced donor atoms, forms a coordination cavity that selectively binds to specific metal ions, leading to a measurable change in the fluorescence signal. The detection limit for Cu2+ using a simple pyridine-based fluorescent chemosensor was found to be 0.25 μM. nih.gov

AnalyteSensor TypeDetection PrincipleDetection Limit
Copper Ion (Cu²⁺)Pyridine-based fluorescent chemosensorFluorescence enhancement0.25 µM nih.gov

Intermediate in Medicinal Chemistry Research and Drug Discovery

The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. The reactivity of this compound makes it a valuable intermediate for the synthesis of novel drug candidates.

The chloromethyl groups of this compound are highly reactive towards a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functional groups, leading to the generation of libraries of novel compounds. These compounds can then be screened for their biological activity to identify promising lead structures for drug development. The synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine, a precursor for dendritic analogues of the "black dye" ligand, highlights its utility in constructing complex molecular architectures. researchgate.net

The functionalization of the this compound core can lead to derivatives with a wide range of biological activities. The presence of the pyridine ring is a key feature in numerous compounds with antimicrobial and antiviral properties. mdpi.com By systematically modifying the substituents on the pyridine ring, medicinal chemists can explore the structure-activity relationships and optimize the therapeutic properties of the resulting molecules. The synthesis of a Pt(II) complex containing 4-Bromo-2,6-bis-hydroxymethyl-phenol (a derivative of the core structure) and nicotinamide (B372718) has demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human prostate and breast cancer cell lines. ijcce.ac.ir

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of 4-Bromo-2,6-bis(chloromethyl)pyridine by mapping its carbon-hydrogen framework. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed understanding of the chemical environment of each atom.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which stems from the molecule's C₂ᵥ symmetry. Two distinct signals are expected:

Aromatic Protons: The protons at the 3- and 5-positions of the pyridine (B92270) ring are chemically and magnetically equivalent. Consequently, they appear as a single resonance (a singlet) in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the substituents at the 2-, 4-, and 6-positions.

Methylene (B1212753) Protons: The two chloromethyl (-CH₂Cl) groups at positions 2 and 6 are also equivalent due to the molecule's symmetry. The four protons of these groups give rise to a second singlet. Its chemical shift is typically found further downfield than standard alkyl protons due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.

For the closely related compound 2,6-bis(bromomethyl)pyridine (B1268884), the aromatic protons appear at δ 7.74 ppm and δ 7.40 ppm, while the methylene protons are observed as a singlet at δ 4.56 ppm. rsc.org The ¹H NMR spectrum of 2,6-bis(chloromethyl)pyridine (B1207206), another analogue, also shows distinct signals for the aromatic and methylene protons. chemicalbook.com Based on these related structures, the predicted proton environments for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-3, H-5~7.5 - 7.8Singlet (s)
Methylene (-CH₂Cl)~4.6 - 4.8Singlet (s)

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Due to symmetry, four unique carbon signals are anticipated for this compound:

C4 (C-Br): The carbon atom directly bonded to the bromine atom.

C2, C6 (C-CH₂Cl): The two equivalent carbon atoms of the pyridine ring attached to the chloromethyl groups.

C3, C5 (C-H): The two equivalent carbon atoms bonded to hydrogen.

-CH₂Cl: The carbon atom of the chloromethyl groups.

The chemical shifts of these carbons are diagnostic. For instance, the spectrum of the analogue 2,6-bis(chloromethyl)pyridine has been reported, providing a basis for predicting the shifts in the target molecule. researchgate.netchemicalbook.com The introduction of a bromine atom at the C4 position is expected to significantly influence the chemical shift of that carbon and, to a lesser extent, the other carbons in the ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C2, C6~156 - 159
C3, C5~122 - 125
C4~128 - 132
-CH₂Cl~45 - 48

While 1D NMR spectra are often sufficient for the structural confirmation of a simple, symmetric molecule like this compound, 2D NMR techniques such as Correlation Spectroscopy (COSY) can provide further definitive proof. ipb.pt A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. ipb.pt

In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic proton singlet and the methylene proton singlet. This absence of correlation would definitively confirm that these two proton environments are not on adjacent carbons, thus reinforcing the assigned structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. It is also a valuable tool for assessing sample purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₇H₅BrCl₂N), HRMS can easily distinguish its exact mass from that of other compounds with the same nominal mass.

Furthermore, the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with natural abundances of ~50.7% and ~49.3%, respectively) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with abundances of ~75.8% and ~24.2%, respectively) creates a highly characteristic isotopic pattern in the mass spectrum. The resulting cluster of peaks for the molecular ion ([M]⁺) provides definitive evidence for the number of bromine and chlorine atoms in the molecule. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS serves two primary functions:

Purity Assessment: The gas chromatograph separates the target compound from any starting materials, by-products, or residual solvents based on differences in their boiling points and affinities for the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum. The purity of the sample is determined by integrating the area of the desired peak relative to the total area of all peaks. This technique has been documented for the analysis of related compounds like 2,6-bis(bromomethyl)pyridine. spectrabase.com

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by GC-MS. rsc.org This allows for the determination of the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature and duration.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, is essential for identifying the functional groups within a molecule and providing a unique "fingerprint" based on its vibrational modes.

While specific FT-IR spectra for this compound are not detailed in the available literature, the expected absorption bands can be inferred from its structural components and data from analogous compounds like 2,6-bis(chloromethyl)pyridine. The FT-IR and FT-Raman spectra for 2,6-bis(chloromethyl)pyridine have been recorded, providing a basis for comparison. rsc.org

The key functional groups in this compound are the pyridine ring, the chloromethyl (-CH₂Cl) groups, and the carbon-bromine (C-Br) bond. The FT-IR spectrum is expected to show characteristic vibrational bands corresponding to these moieties. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. The presence of the chloromethyl groups would be confirmed by C-H stretching and bending vibrations, as well as the C-Cl stretching vibration, which typically occurs in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Pyridine Ring C=C, C=N Stretching 1600 - 1400
Chloromethyl (-CH₂Cl) C-H Stretching 2950 - 2850
Chloromethyl (-CH₂Cl) CH₂ Bending (Scissoring) ~1450
Chloromethyl (-CH₂Cl) C-Cl Stretching 800 - 600

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. For 2,6-bis(chloromethyl)pyridine, the FT-Raman spectrum has been recorded from 3500-100 cm⁻¹. rsc.org A similar analysis for the 4-bromo derivative would offer a detailed vibrational fingerprint. In Raman spectroscopy, the symmetric vibrations and non-polar bonds often produce stronger signals. Therefore, the symmetric breathing mode of the pyridine ring would be a prominent feature. The C-Cl and C-Br stretching vibrations would also be observable, providing further structural confirmation. Together, the FT-IR and Raman spectra offer a complete profile of the molecule's vibrational characteristics, essential for quality control and structural verification.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been reported in the searched literature, extensive data exists for the highly related compounds 2,6-bis(chloromethyl)pyridine and 2,6-bis(bromomethyl)pyridine. These two compounds are known to be an isomorphous pair, meaning they have the same crystal structure despite the difference in halogen atoms on the methyl groups. nih.gov The crystals of 2,6-bis(chloromethyl)pyridine are reported to be monoclinic with the space group P2₁/c. rsc.org

Table 2: Crystal Data for a Related Isomorphous Compound

Parameter 2,6-Bis(bromomethyl)pyridine nih.gov
Chemical Formula C₇H₇Br₂N
Formula Weight 264.96
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.2955 (19)
b (Å) 12.980 (3)
c (Å) 7.5288 (15)
β (°) 110.75 (3)
Volume (ų) 849.5 (3)

The solid-state architecture of aromatic compounds is often governed by a combination of weak intermolecular forces. In the crystal structure of the related 2,6-bis(bromomethyl)pyridine, molecules are arranged into stacks along the c-axis, with a centroid-centroid distance of 3.778 (2) Å between neighboring pyridine rings, which is indicative of π-π stacking. nih.gov Similar π-π interactions are observed in the crystal structure of 2,6-bis(chloromethyl)pyridinium chloride, with a centroid-centroid distance of 3.7481 (5) Å. univ-lyon1.fr

In addition to π-π stacking, halogen bonding and other dispersive forces play a crucial role. The crystal structure of 2,6-bis(bromomethyl)pyridine shows a short Br···Br contact of 3.6025 (11) Å. nih.gov For this compound, the presence of three halogen atoms (one Br and two Cl) and the pyridine nitrogen atom creates multiple possibilities for significant intermolecular interactions. The bromine atom at the 4-position is a potential halogen bond donor and could form C-Br···N or C-Br···Cl interactions, which are known to be important in directing the self-assembly of supramolecular structures. These interactions, along with C-H···π contacts and π-π stacking, would collectively stabilize the crystal lattice.

Electrochemical Characterization Techniques

While the electrochemical behavior of the parent pyridine molecule and its protonated form, pyridinium, has been studied, specific electrochemical characterization data for this compound is not available in the reviewed scientific literature. nih.gov

Generally, the electrochemical analysis of such a compound, likely using cyclic voltammetry, would provide insight into its redox properties. The pyridine ring can undergo reduction, and the presence of electron-withdrawing halogen and chloromethyl substituents would be expected to influence the reduction potential. univ-lyon1.fr Furthermore, the carbon-halogen bonds (C-Cl and C-Br) are electrochemically active and can be cleaved through reductive processes. A comprehensive electrochemical study would determine the reduction and oxidation potentials, assess the reversibility of the redox events, and elucidate the mechanisms of electron transfer, which are fundamental to understanding its potential applications in areas like organic electronics or electrocatalysis.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which electron transfer events occur and whether these processes are reversible.

For this compound, several redox-active sites are present, and their reduction potentials can be estimated by examining related compounds. The primary reduction processes are expected to involve the cleavage of the carbon-halogen bonds.

Reductive Cleavage of the Carbon-Bromine Bond: The electrochemical reduction of aryl halides, including bromopyridines, is a well-studied process that typically proceeds via the irreversible cleavage of the carbon-halogen bond to form an aryl radical and a halide anion. The reduction potential for this process is influenced by the nature of the aromatic ring and the position of the halogen. For instance, the reduction of 4-bromopyridine (B75155) occurs at moderately negative potentials. Studies on similar compounds indicate that the C-Br bond is generally easier to reduce than a C-Cl bond.

Reductive Cleavage of the Carbon-Chlorine Bond: The two chloromethyl groups on the pyridine ring also represent sites for electrochemical reduction. The cleavage of a C-Cl bond in a chloromethyl group attached to an aromatic ring is a known electrochemical process. While specific data for 2,6-bis(chloromethyl)pyridine is scarce, the reduction of these groups is anticipated to occur at negative potentials, likely at values more negative than that required for the C-Br bond cleavage.

Reduction of the Pyridine Ring: The pyridine ring itself can be reduced at highly negative potentials. However, the presence of electron-withdrawing bromo- and chloromethyl substituents would make the ring more electron-deficient and thus easier to reduce compared to unsubstituted pyridine. The reduction of polypyridine ligands, for example, shows that these heterocyclic systems are redox-active. nih.gov

A hypothetical cyclic voltammogram of this compound in a suitable organic solvent would be expected to show a sequence of irreversible reduction peaks. The first, least negative peak would likely correspond to the two-electron reduction of the C-Br bond. At more negative potentials, subsequent peaks corresponding to the stepwise reduction of the two C-Cl bonds would be anticipated.

Table 1: Expected Redox Processes for this compound in Cyclic Voltammetry

Redox Process Expected Potential Range (vs. SCE) Number of Electrons (n) Notes
C(4)-Br Bond CleavageModerately Negative2Irreversible process forming a pyridyl radical intermediate, which is further reduced.
C-Cl Bond Cleavage (first)Negative2Irreversible cleavage of one chloromethyl group.
C-Cl Bond Cleavage (second)Negative2Irreversible cleavage of the second chloromethyl group.
Pyridine Ring ReductionHighly Negative1 or 2Reversible or irreversible, depending on conditions and subsequent reactions.

Note: The potential ranges are qualitative estimates based on data for analogous compounds. Actual values would need to be determined experimentally.

Controlled-Potential Electrolysis for Preparative Electrochemistry

Controlled-potential electrolysis, also known as potentiostatic coulometry, is a technique where a constant potential is applied to a solution to exhaustively reduce or oxidize a substance. pineresearch.com This method is not only used for quantitative analysis by measuring the total charge passed (coulometry) but also for preparative synthesis of new compounds. chemeurope.comwikipedia.org

By setting the working electrode potential at a value corresponding to a specific reduction peak observed in the cyclic voltammogram, it is possible to selectively target a particular functional group within the this compound molecule.

Selective Dechlorination: A patent describing the electrochemical dechlorination of polychloromethyl pyridine derivatives suggests that these groups can be transformed into aldehydes or carboxylic acids under specific electrolytic conditions, typically involving hydrolysis of an intermediate. google.com By applying a more negative potential, it would be theoretically possible to reduce the chloromethyl groups. The products would depend on the reaction conditions, such as the presence of water or other nucleophiles. For instance, in an aqueous acidic medium, the chloromethyl groups could be hydrolyzed to hydroxymethyl groups, which might then be further oxidized to formyl or carboxyl groups.

Exhaustive Reduction: If the electrolysis is carried out at a very negative potential, where all reducible groups react, the expected product would be 2,6-lutidine (2,6-dimethylpyridine). This would result from the cleavage of the C-Br bond and both C-Cl bonds, followed by protonation of the resulting carbanionic intermediates by a proton source in the electrolyte solution.

Table 2: Potential Products from Controlled-Potential Electrolysis of this compound

Applied Potential Targeted Functional Group(s) Likely Major Product Byproducts
Potential of first reduction waveC-Br2,6-bis(chloromethyl)pyridineBromide ions
Potential of second/third reduction wavesC-Cl4-Bromo-2-methyl-6-(hydroxymethyl)pyridine or 4-Bromo-2,6-bis(hydroxymethyl)pyridine (in aqueous media)Chloride ions
Highly negative potentialAll C-halogen bonds2,6-LutidineBromide and chloride ions

Note: The product distribution is highly dependent on the experimental conditions, including the solvent, electrolyte, temperature, and the presence of proton donors or other reagents.

The application of these electrochemical techniques is fundamental to characterizing the redox landscape of this compound, providing a predictive framework for its behavior in electron transfer reactions and a methodology for the controlled synthesis of its derivatives.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting geometries, energies, and other electronic properties that govern a molecule's reactivity.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Bromo-2,6-bis(chloromethyl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. wikipedia.orgwuxibiology.com This process yields key structural parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and based on typical bond lengths and angles for similar structures.

ParameterAtom(s) InvolvedExpected Value
Bond Length (Å)C-Br~1.90 Å
Bond Length (Å)C-Cl~1.78 Å
Bond Length (Å)Pyridine (B92270) C-N~1.34 Å
Bond Length (Å)Pyridine C-C~1.39 Å
Bond Angle (°)C-C-Br~119°
Bond Angle (°)C-C-CH₂Cl~121°
Bond Angle (°)C-N-C~117°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. sapub.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be localized on the pyridine ring and the C-Cl antibonding orbitals of the chloromethyl groups, making these sites susceptible to nucleophilic attack. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical energy values to illustrate the output of an FMO analysis.

OrbitalExpected Energy (eV)Implication
HOMO~ -7.0 eVRegion of electron donation (nucleophilicity)
LUMO~ -1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)~ 5.5 eVIndicates high kinetic stability but reactive sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. uni-muenchen.de Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, and prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential. researchgate.netrsc.org

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. cornell.edu Conversely, the areas around the hydrogen atoms and, significantly, the carbon atoms of the chloromethyl groups would exhibit a positive potential (blue). This positive potential on the CH₂Cl groups highlights their susceptibility to attack by nucleophiles, which is a key feature of their reactivity. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the intermediate steps and the transition states that connect them. This provides a detailed picture of the reaction mechanism at a molecular level.

The primary reactivity of this compound involves nucleophilic substitution at the chloromethyl groups. mdpi.com These reactions can proceed through two main mechanisms: the bimolecular Sₙ2 mechanism or the unimolecular Sₙ1 mechanism. wikipedia.org

Sₙ2 Mechanism: This is a one-step concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. organic-chemistry.org Computationally, this would be modeled by locating a single transition state where the new bond is partially formed and the old bond is partially broken.

Sₙ1 Mechanism: This is a two-step process. The first, and rate-determining, step is the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on this carbocation. libretexts.org Theoretical investigation would involve optimizing the structure of the carbocation intermediate and the transition states leading to and from it.

For the chloromethyl groups on the pyridine ring, the Sₙ2 pathway is generally more likely due to the primary nature of the carbon atom. However, the formation of a resonance-stabilized benzylic-type carbocation could make an Sₙ1 pathway competitive under certain conditions (e.g., with polar protic solvents and weak nucleophiles). organic-chemistry.orglibretexts.org DFT calculations can determine the activation energies for both pathways, predicting which mechanism is favored.

By calculating the energies of reactants, transition states, intermediates, and products, computational chemistry can provide a quantitative understanding of a reaction's kinetics and thermodynamics.

Kinetics: The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A lower activation energy corresponds to a faster reaction. Comparing the calculated activation energies for the Sₙ1 and Sₙ2 pathways would definitively show which mechanism is kinetically preferred. nih.gov

For this compound, theoretical studies would likely show that nucleophilic substitution at the chloromethyl positions is both kinetically feasible and thermodynamically favorable, confirming its role as a versatile building block in organic synthesis. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics simulations and extensive conformational analyses for this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational and crystallographic studies of its close structural analogs, namely 2,6-bis(chloromethyl)pyridine (B1207206) and 2,6-bis(bromomethyl)pyridine (B1268884). These studies provide a foundational understanding of the conformational preferences and structural dynamics that would be characteristic of this compound.

Crystallographic data for 2,6-bis(chloromethyl)pyridine reveals a monoclinic crystal system with the space group P21/c. In the solid state, the molecule adopts a specific conformation where the C-Cl vectors of the two chloromethyl groups are oriented on opposite sides of the pyridine ring. researchgate.netsigmaaldrich.com This anti-conformation minimizes steric hindrance between the two bulky chloromethyl substituents. The crystal structure of 2,6-bis(bromomethyl)pyridine is isomorphous with its chloro-analogue, indicating a similar conformational preference. nih.gov In the crystal lattice of 2,6-bis(bromomethyl)pyridine, the C-Br vectors of the bromomethyl groups also extend to opposite sides of the pyridine ring and are oriented nearly perpendicular to its plane. nih.gov This conformational flexibility is a key feature, making these types of molecules valuable starting materials for the synthesis of macrocycles. nih.gov

The introduction of a bromine atom at the 4-position of the pyridine ring is expected to have a minimal direct impact on the rotational freedom of the 2,6-bis(chloromethyl) groups. However, it will alter the electronic properties of the pyridine ring, which could subtly influence intermolecular interactions in the solid state or in solution. Molecular dynamics simulations, were they to be performed, would likely show significant rotational freedom of the chloromethyl groups around the C-C bond connecting them to the pyridine ring at ambient temperatures in solution. The preferred conformations would still likely be those that minimize the steric clash between these groups.

Table 1: Comparison of Crystallographic Data for 2,6-bis(halomethyl)pyridine Analogs

Parameter2,6-bis(chloromethyl)pyridine2,6-bis(bromomethyl)pyridine
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)6.52119.2955
b (Å)10.246712.980
c (Å)9.14367.5288
β (°)94.1771110.75
V (ų)609.35849.5
ConformationC-Cl vectors on opposite sides of the ringC-Br vectors on opposite sides of the ring

Data sourced from references researchgate.netnih.gov.

In Silico Screening of Derivatives (e.g., Molecular Docking for Ligand-Receptor Interactions)

The scaffold of this compound presents a versatile platform for the design of derivative libraries for in silico screening and drug discovery. The two chloromethyl groups are reactive handles that allow for the introduction of a wide variety of functional groups, thereby enabling the exploration of chemical space around a central pyridine core. While specific molecular docking studies on derivatives of this compound are not reported, the utility of similar pyridine-based compounds in computational drug design is well-established.

The general workflow for such studies involves the virtual synthesis of a library of derivatives by modifying the chloromethyl groups with different substituents (e.g., amines, thiols, azides). These virtual compounds are then docked into the active site of a biological target of interest. The docking simulations predict the binding affinity and the binding mode of each derivative, allowing for the prioritization of compounds for actual synthesis and biological testing.

For instance, derivatives of 2-chloro-pyridine have been synthesized and evaluated as potential telomerase inhibitors for anticancer therapy. nih.gov Molecular docking simulations were performed to understand the binding interactions of these compounds within the active site of telomerase. nih.gov Similarly, other multi-functionalized pyridine derivatives have been synthesized and their anticancer activity evaluated against various cancer cell lines, with molecular docking studies used to correlate their activity with their binding effectiveness to targets like c-MYC and KRAS G-quadruplexes. ekb.eg

In another example, pyridine derivatives have been investigated as potential inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in cancer chemotherapy. researchgate.net In silico screening of a library of pyridinyl Schiff bases was conducted to prioritize molecules before their synthesis and biological evaluation. researchgate.net These studies highlight the potential of using computational methods to guide the development of novel therapeutics based on a pyridine scaffold.

Derivatives of this compound could be designed to target a wide range of protein families, such as kinases, proteases, or epigenetic targets. The central pyridine ring can act as a scaffold to position functional groups in specific orientations to interact with key residues in a protein's binding site. The bromine atom at the 4-position can be utilized for further functionalization through cross-coupling reactions or can contribute to halogen bonding interactions with the target protein.

Table 2: Examples of In Silico Screening Studies on Pyridine Derivatives

Pyridine ScaffoldTherapeutic TargetComputational MethodKey Findings
2-chloro-pyridine derivativesTelomeraseMolecular DockingIdentification of potent telomerase inhibitors for gastric cancer cells. nih.gov
Multi-functionalized pyridinesc-MYC and KRAS G-quadruplexesMolecular DockingCorrelation between anticancer activity and binding effectiveness. ekb.eg
Pyridinyl Schiff basesDihydrofolate Reductase (DHFR)In Silico Screening, Molecular DockingPrioritization of potential anticancer agents. researchgate.net
Pyridine-substituted pyrazole (B372694) 1,3,5-triazinesPlasmodium falciparum DHFRIn Silico Screening, Molecular DockingIdentification of potential antimalarial agents. malariaworld.org
3-(piperidine-4-ylmethoxy) pyridine derivativesLysine Specific Demethylase 1 (LSD1)3D-QSAR, Molecular Docking, Molecular DynamicsUnderstanding structure-activity relationships and identifying key binding interactions. researchgate.net

Comparative Studies with Analogous Halogenated Pyridine Derivatives

Structural and Reactivity Comparisons with 2,6-Bis(chloromethyl)pyridine (B1207206)

The introduction of a bromine atom at the 4-position of the pyridine (B92270) ring fundamentally alters the electronic properties and, consequently, the reactivity of 4-Bromo-2,6-bis(chloromethyl)pyridine when compared to its non-brominated counterpart, 2,6-Bis(chloromethyl)pyridine.

Structural and Electronic Effects: The primary structural difference is the presence of the C4-Br bond. The bromine atom acts as an electron-withdrawing group through its inductive effect (-I), which is stronger than its weak electron-donating resonance effect (+R). This net electron withdrawal decreases the electron density of the entire pyridine ring system. libretexts.org In contrast, 2,6-bis(chloromethyl)pyridine lacks this substituent, making its aromatic ring comparatively more electron-rich. This difference in electron density influences the reactivity of both the pyridine ring and the exocyclic chloromethyl groups. The decreased electron density in the brominated compound deactivates the ring toward electrophilic substitution while activating it for potential nucleophilic aromatic substitution. uoanbar.edu.iqwikipedia.org

Reactivity of Chloromethyl Groups: The primary site of reactivity for both molecules is the pair of chloromethyl groups at the 2- and 6-positions. These groups are analogous to benzylic halides and are highly susceptible to nucleophilic substitution (SN) reactions. The electron-withdrawing nature of the pyridine ring, enhanced by the 4-bromo substituent, pulls electron density away from the methylene (B1212753) carbons (—CH₂Cl). This increased partial positive charge on the carbon atoms makes them more electrophilic and thus more reactive towards nucleophiles. Consequently, this compound is expected to exhibit enhanced reactivity in SN reactions at the side chains compared to 2,6-Bis(chloromethyl)pyridine.

PropertyThis compound2,6-Bis(chloromethyl)pyridine
Molecular FormulaC₇H₆BrCl₂NC₇H₇Cl₂N
Ring Substituent at C4Bromine (-Br)Hydrogen (-H)
Electronic Nature of RingMore electron-deficientLess electron-deficient
Reactivity toward Electrophiles (Ring)Highly deactivatedDeactivated
Predicted Reactivity of -CH₂Cl Groups (SN)HigherLower

Contrasting Reactivity Profiles with 2,6-Bis(bromomethyl)pyridine (B1268884)

The key difference between this compound and 2,6-Bis(bromomethyl)pyridine lies in the identity of the halogen on the side chains. This seemingly minor change from chlorine to bromine has a profound impact on the reactivity profile, primarily governed by the principles of nucleophilic substitution.

Leaving Group Ability: In SN reactions, the rate is heavily influenced by the ability of the leaving group to depart. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is attributed to several factors: bromide is a weaker base, it is more polarizable, and the carbon-bromine bond is weaker than the carbon-chlorine bond (C-Br bond energy: ~285 kJ/mol; C-Cl bond energy: ~327 kJ/mol). quora.com

Rate of Nucleophilic Substitution: Due to the superior leaving group ability of bromide, 2,6-Bis(bromomethyl)pyridine undergoes nucleophilic substitution reactions at the side chains much more readily and at a faster rate than this compound, despite the latter's electronically activated methylene carbons. Studies on analogous benzyl halides have consistently shown that benzyl bromide is a more potent aralkylating agent than benzyl chloride, a direct consequence of the C-Br bond's greater lability. nih.gov This enhanced reactivity makes 2,6-bis(bromomethyl)pyridine the reagent of choice for synthetic applications requiring milder reaction conditions or the use of weaker nucleophiles. However, this high reactivity can also be a drawback, leading to reduced stability and a greater propensity for side reactions if not handled carefully.

Differences in Synthetic Accessibility and Methodological Efficiency

2,6-Bis(chloromethyl)pyridine: A common route involves the direct chlorination of 2,6-lutidine (2,6-dimethylpyridine) using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often initiated by light or a radical initiator. While direct, these reactions can be difficult to control, sometimes leading to mixtures of mono-, di-, and polychlorinated products, affecting the isolated yield.

2,6-Bis(bromomethyl)pyridine: This compound is frequently synthesized from 2,6-pyridinedimethanol by treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This method can be very efficient, with some procedures reporting yields as high as 96%. chemicalbook.com An alternative route involves the radical bromination of 2,6-lutidine using N-bromosuccinimide (NBS), which can also provide high yields but requires careful control of reaction conditions to prevent over-bromination. google.com

This compound: The synthesis of this tri-halogenated system is more complex. A logical approach would be the electrophilic bromination of 2,6-bis(chloromethyl)pyridine. However, direct halogenation of the pyridine ring is notoriously difficult due to its electron-deficient nature and often requires harsh conditions that could affect the sensitive chloromethyl groups. nih.govnsf.gov A more plausible route involves starting with a pre-brominated pyridine ring, such as 4-bromo-2,6-lutidine, followed by radical chlorination of the methyl groups. The multi-step nature and potential for side reactions make its synthesis methodologically less efficient than its analogues.

CompoundCommon Starting Material(s)Key Reagent(s)Reported YieldMethodological Challenges
This compound4-Bromo-2,6-lutidine or 2,6-Bis(chloromethyl)pyridineNCS / Radical Initiator or Electrophilic Brominating AgentGenerally lower due to multi-step synthesisHarsh conditions for ring bromination; control of side-chain chlorination
2,6-Bis(chloromethyl)pyridine2,6-LutidineNCS or SO₂Cl₂Moderate to GoodPotential for over-chlorination; purification
2,6-Bis(bromomethyl)pyridine2,6-Pyridinedimethanol or 2,6-LutidineHBr or PBr₃; NBSGood to Excellent (up to 96%) chemicalbook.comControl of reaction to prevent side products

Influence of Halogen Identity and Position on Chemical Behavior and Selectivity

The chemical behavior of these compounds is a direct function of the type of halogen and its location—either on the aromatic ring or on the alkyl side chains.

Halogen on Side Chain (Cl vs. Br): As detailed in section 7.2, the identity of the halogen on the methyl group dictates the reactivity in nucleophilic substitution reactions. The weaker C-Br bond makes bromomethyl groups more reactive leaving groups than chloromethyl groups. quora.com This is the dominant factor for reactions involving the side chains.

Halogen on Pyridine Ring (Br at C4): A halogen on the pyridine ring has a dual electronic influence. Its strong -I (inductive) effect withdraws electron density, deactivating the ring towards electrophilic attack. libretexts.org This deactivation is a general feature of halogenated pyridines. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. stackexchange.com In this compound, the bromine at C4 makes the C2 and C6 positions more susceptible to SNAr, although this pathway is less likely than substitution at the highly reactive chloromethyl groups. The C4-Br bond itself can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), providing a synthetic handle for further functionalization that is absent in the other two analogues. evitachem.com

Comparison with Mono- and Tri-Halogenated Pyridine Systems

To fully appreciate the unique chemistry of this compound, it is useful to compare it with pyridine systems containing a different number of halogen atoms.

Mono-halogenated Systems:

Aryl Halides (e.g., 4-Bromopyridine): Reactivity is centered on the C-Br bond. These compounds undergo nucleophilic aromatic substitution (if activated) or, more commonly, serve as electrophiles in cross-coupling reactions. They lack the highly reactive alkyl halide functionality.

Benzylic-type Halides (e.g., 2-(Chloromethyl)pyridine): Reactivity is almost exclusively at the chloromethyl side chain via standard SN mechanisms. The ring itself is less reactive than in the tri-halogenated target compound.

Tri-halogenated Systems:

Ring-only Halogenation (e.g., 2,4,6-Trichloropyridine): This molecule has three aryl chloride bonds. Its chemistry is dominated by sequential nucleophilic aromatic substitution at the 2, 4, and 6 positions. The reactivity of each C-Cl bond is lower than that of a chloromethyl group, and the reaction requires forcing conditions.

This comparative analysis demonstrates that this compound possesses a unique combination of features: highly reactive side chains for nucleophilic displacement, further activated by an electron-withdrawing ring, and a secondary reactive site on the ring itself for metal-catalyzed transformations.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. nih.govrasayanjournal.co.inresearchgate.net Future research will likely focus on developing more environmentally benign and economically viable methods for the preparation of 4-Bromo-2,6-bis(chloromethyl)pyridine. This includes the exploration of catalytic systems that minimize waste and avoid the use of hazardous reagents. nih.gov Green chemistry approaches such as microwave-assisted synthesis and solvent-free reaction conditions are being investigated for the synthesis of various pyridine (B92270) derivatives, offering advantages like shorter reaction times, higher yields, and purer products. nih.govacs.org The development of robust, reusable catalysts, including magnetic nanoparticles, for pyridine synthesis is an active area of research that could be applied to the production of this compound. nih.gov Furthermore, exploring atom-economical approaches, such as C-H functionalization of simpler pyridine precursors, could provide more direct and sustainable synthetic pathways. rsc.org

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Halogenation High selectivity, milder reaction conditions compared to traditional methods.Development of novel catalysts for regioselective bromination.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced process control. nih.govacs.orgOptimization of reaction parameters for scalability and energy efficiency.
Solvent-Free Synthesis Reduced environmental impact, simplified purification processes. rasayanjournal.co.inrsc.orgIdentification of suitable reaction conditions and catalysts for solid-state or melt-phase reactions.
C-H Functionalization High atom economy, direct synthesis from readily available precursors. rsc.orgDesign of selective catalysts for direct C-H chloromethylation and bromination.

Expanding the Scope of Site-Selective Derivatization Reactions

The three distinct reactive sites on this compound—the C4-bromo position and the two C2/C6-chloromethyl groups—offer a rich platform for site-selective chemical modifications. Future research will aim to develop a broader toolbox of orthogonal reactions that can precisely target each of these positions independently. This will enable the synthesis of complex, unsymmetrically functionalized pyridine derivatives with tailored properties.

Key areas of emerging research include:

Orthogonal Protection-Deprotection Strategies: Developing novel protecting groups for the chloromethyl moieties to allow for selective reactions at the C4-bromo position, followed by deprotection and subsequent derivatization of the chloromethyl groups.

Catalytic Cross-Coupling Reactions: Expanding the range of palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C4-position, while preserving the integrity of the chloromethyl groups.

Nucleophilic Substitution Control: Investigating the kinetics and thermodynamics of nucleophilic substitution reactions at the chloromethyl positions to achieve selective mono- or di-substitution.

Tunable Reactivity of Halopyridines: Exploring how the electronic properties of substituents at one position can influence the reactivity of the others, allowing for a tunable and predictable derivatization sequence. nih.govnih.gov

Advanced Applications in Bioinorganic Chemistry and Catalysis

The pyridine nitrogen and the potential for introducing other donor atoms through derivatization make this compound an attractive precursor for designing novel ligands in bioinorganic chemistry and catalysis.

Future research directions in this area are expected to include:

Biomimetic Ligand Synthesis: Utilizing this compound as a scaffold to synthesize ligands that mimic the coordination environment of metal ions in metalloenzymes. Derivatization of the chloromethyl groups with various nitrogen, oxygen, or sulfur-containing nucleophiles can create a diverse library of chelating agents.

Bifunctional Catalysts: Developing catalysts where the pyridine nitrogen and a catalytically active metal center, coordinated by a ligand derived from the title compound, work in concert to promote chemical transformations. nih.gov This can lead to catalysts with enhanced activity and selectivity. For instance, bifunctional Ni single-atom catalysts on carbon nitride have shown promise in selective C(sp2)-C(sp3) coupling reactions. acs.org

Immobilized Catalysts: The chloromethyl groups provide convenient handles for grafting catalytic complexes onto solid supports, such as polymers or silica (B1680970). This can lead to the development of recyclable heterogeneous catalysts with improved stability and ease of separation.

Potential ApplicationRationaleKey Research Goals
Metalloenzyme Mimics The pyridine backbone can be elaborated to replicate the active sites of enzymes.Synthesis of ligand-metal complexes and study of their structure and reactivity.
Asymmetric Catalysis Introduction of chiral moieties can lead to enantioselective catalysts.Design of chiral ligands and their application in asymmetric synthesis.
Tandem Catalysis The bifunctional nature allows for the design of catalysts for multi-step reactions.Development of catalytic systems for one-pot synthesis of complex molecules.

Integration into Supramolecular Chemistry and Nanotechnology

The rigid and directional nature of the pyridine ring, combined with the synthetic versatility offered by its three reactive sites, makes this compound a promising building block for supramolecular chemistry and nanotechnology.

Emerging research in this domain focuses on:

Self-Assembling Systems: Designing and synthesizing derivatives of this compound that can self-assemble into well-defined supramolecular architectures, such as macrocycles, cages, and polymers, through non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking. sc.edunih.gov

Metal-Organic Frameworks (MOFs): Using derivatized forms of the compound as organic linkers for the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. rsc.orgalfa-chemistry.com Pyridine-based linkers are known to be effective in creating stable and functional MOFs. alfa-chemistry.com

Functionalized Nanomaterials: Grafting derivatives of this compound onto the surface of nanomaterials, such as carbon nanotubes or gold nanoparticles, to impart specific functionalities. acs.orgresearchgate.net For example, pyridine-functionalized carbon nanotubes have been investigated as catalysts for the oxygen reduction reaction. acs.org

Exploration of Novel Material Science Applications

The potential for creating polymeric and cross-linked materials from this compound opens up avenues for new applications in material science.

Future research is anticipated to explore:

High-Performance Polymers: Synthesizing novel polymers by polycondensation or poly-substitution reactions involving the chloromethyl and/or bromo functionalities. Pyridine-containing polymers are known for their thermal stability and potential applications in various fields. researchgate.netmdpi.comresearchgate.net The incorporation of the bromo- and chloromethyl- functionalities could lead to materials with enhanced flame retardancy or other desirable properties.

Functional Coatings and Membranes: Developing cross-linked thin films and membranes from derivatives of the title compound for applications in protective coatings, sensors, or separation technologies.

Luminescent Materials: Introducing chromophoric or fluorophoric moieties through derivatization to create new luminescent materials for applications in sensing, imaging, and optoelectronics. The pyridine core can participate in energy transfer processes within such materials. researchgate.net

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-Bromo-2,6-bis(chloromethyl)pyridine with high yield and purity?

Methodological Answer:
The synthesis involves a two-step halogenation process. First, bromo diol is treated with tosyl chloride in CH₂Cl₂ under basic conditions (40% aqueous KOH) to form 4-bromo-2,6-bis(tosyloxymethyl)pyridine (87% yield). Subsequent treatment with PBr₃ in ether at reflux converts the tosylate groups to bromomethyl substituents, yielding the tribromo derivative (48% yield). Key parameters include maintaining stoichiometric ratios (e.g., 1:2.1 molar ratio of diol to PBr₃), monitoring reaction progress via TLC (silica gel, acetone-hexane 1:2), and recrystallization from CH₂Cl₂-MeOH to enhance purity .

Advanced: How do leaving group properties (e.g., tosylate vs. bromomethyl) influence macrocyclization efficiency in pyridino-crown ether synthesis?

Methodological Answer:
Tosylate groups exhibit superior leaving ability compared to bromomethyl substituents due to their stability and lower steric hindrance. In crown ether synthesis, 4-bromo-2,6-bis(tosyloxymethyl)pyridine reacts with chiral tetraethylene glycol dialkoxides in THF, achieving higher yields (>80%) than bromomethyl analogs. The tosylate’s electron-withdrawing nature facilitates nucleophilic displacement, while bromomethyl groups may lead to side reactions (e.g., elimination). Optimization includes using anhydrous conditions and slow addition of dialkoxide to minimize competing pathways .

Basic: Which analytical techniques are most effective for detecting solvent residues or impurities in this compound?

Methodological Answer:
CHN microanalysis is critical for identifying low-level solvent residues (e.g., methanol) that may evade detection by NMR or MS. For example, a sample containing 0.5 equivalents of methanol showed CHN values deviating from theoretical purity (C:57.51% vs. theoretical 57.62%), whereas NMR (CDCl₃) and MS failed to detect the solvent. Complementary use of X-ray crystallography (e.g., CCDC-800246) and TLC-Rf comparisons further validate purity .

Advanced: How can computational modeling guide the design of ligands derived from this compound for actinide(III) binding?

Methodological Answer:
Density functional theory (DFT) calculations assess ligand-anion interactions, such as binding energies and orbital overlap. For instance, tris-pyridine ligands synthesized from this compound were computationally screened for An(III) affinity by analyzing charge distribution and steric compatibility. Experimental validation involves comparing computed stability constants with spectrophotometric titration data. This approach minimizes trial-and-error synthesis and prioritizes ligands with predicted high selectivity .

Basic: What side reactions occur during halogenation of pyridine derivatives, and how can they be controlled?

Methodological Answer:
Common side reactions include overhalogenation (e.g., di- to tri-bromo products) and elimination. To mitigate these:

  • Use controlled stoichiometry (e.g., 1:1.5 molar ratio of diol to PBr₃).
  • Maintain low temperatures (0°C) during reagent addition to suppress exothermic side pathways.
  • Monitor reaction progress via TLC and quench with aqueous NaHCO₃ to neutralize excess PBr₃ .

Advanced: How can contradictory spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:
Contradictions often arise from polymorphic forms or solvent inclusion. Strategies include:

  • Cross-validating NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., Gaussian 09).
  • Performing single-crystal X-ray diffraction to resolve structural ambiguities (e.g., disorder in O12/C11 positions noted in CCDC-800246).
  • Comparing experimental CHN data with theoretical values to identify discrepancies caused by non-stoichiometric solvent retention .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:
Recrystallization from CH₂Cl₂-MeOH (1:3 v/v) effectively removes unreacted diol and tosylate intermediates. Column chromatography (silica gel, hexane-acetone gradient) is suitable for lab-scale purification, while fractional distillation may be used for larger batches. Purity is confirmed via melting point (125–126°C) and Rf consistency (0.48 in acetone-hexane 1:2) .

Advanced: What role does this compound play in synthesizing enantiopure macrocycles, and how is stereochemistry controlled?

Methodological Answer:
The compound serves as a rigid backbone for chiral crown ethers. Enantiopurity is achieved by coupling with enantiopure tetraethylene glycol dialkoxides (e.g., (S,S)-6) under kinetic control. Steric guidance from the pyridine’s bromo and chloromethyl groups directs macrocyclization over oligomerization. Chiral HPLC (e.g., Chiralpak IA column) and circular dichroism (CD) verify enantiomeric excess (>98% ee) .

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Reactant of Route 1
4-Bromo-2,6-bis(chloromethyl)pyridine
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Reactant of Route 2
4-Bromo-2,6-bis(chloromethyl)pyridine

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